molecular formula C19H25N3O B14860896 4-(2-(4-Methylpiperidin-1-yl)quinolin-4-yl)morpholine

4-(2-(4-Methylpiperidin-1-yl)quinolin-4-yl)morpholine

Cat. No.: B14860896
M. Wt: 311.4 g/mol
InChI Key: RQWWUTLMDDZDJM-UHFFFAOYSA-N
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Description

2-(4-methylpiperidin-1-yl)-4-(morpholin-4-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperidin-1-yl)-4-(morpholin-4-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions: The introduction of the 4-morpholinyl group can be achieved through nucleophilic substitution reactions. This involves reacting the quinoline core with morpholine under basic conditions.

    Addition of the 4-methylpiperidin-1-yl Group: The final step involves the addition of the 4-methylpiperidin-1-yl group through a nucleophilic substitution reaction, using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperidin-1-yl)-4-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the quinoline ring to a dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-(4-methylpiperidin-1-yl)-4-(morpholin-4-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperidin-1-yl)-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylpiperidin-1-yl)quinoline: Lacks the morpholinyl group, which may affect its biological activity and chemical properties.

    4-(morpholin-4-yl)quinoline: Lacks the 4-methylpiperidin-1-yl group, which may influence its interactions with biological targets.

    Quinoline: The parent compound, which serves as the core structure for many derivatives with diverse biological activities.

Uniqueness

2-(4-methylpiperidin-1-yl)-4-(morpholin-4-yl)quinoline is unique due to the presence of both the 4-methylpiperidin-1-yl and morpholin-4-yl groups. These groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H25N3O

Molecular Weight

311.4 g/mol

IUPAC Name

4-[2-(4-methylpiperidin-1-yl)quinolin-4-yl]morpholine

InChI

InChI=1S/C19H25N3O/c1-15-6-8-22(9-7-15)19-14-18(21-10-12-23-13-11-21)16-4-2-3-5-17(16)20-19/h2-5,14-15H,6-13H2,1H3

InChI Key

RQWWUTLMDDZDJM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)N4CCOCC4

Origin of Product

United States

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